2,4-Bis(hydroxymethyl)-6-methylphenol

Antioxidant Activity Phenolic Stabilizers Radical Scavenging

Formulators of resol-type phenolic resins requiring reproducible crosslink density face variability with pre-condensed resols. 2,4-Bis(hydroxymethyl)-6-methylphenol (CAS 7451-94-7) resolves this as a precisely difunctional monomer: • Ortho/para hydroxymethyl substitution pattern provides distinct condensation kinetics vs. ortho-only isomers (e.g., 2,6-isomer CAS 91-04-3) • 6-methyl group offers steric protection enhancing antioxidant activity in cured networks • ≥96% purity enables exact stoichiometric calculations for targeted molecular weight distribution and gelation behavior Ideal for flexible phenolic resins, high-temperature thermosets, and photoresist formulations.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 7451-94-7
Cat. No. B12739391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(hydroxymethyl)-6-methylphenol
CAS7451-94-7
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)CO)CO
InChIInChI=1S/C9H12O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3,10-12H,4-5H2,1H3
InChIKeyNSBGRQGYTRBWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(hydroxymethyl)-6-methylphenol: Overview & Reactivity


2,4-Bis(hydroxymethyl)-6-methylphenol (CAS 7451-94-7), also known as 4,6-dimethylol-o-cresol, is a difunctional methylolphenol monomer with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.08 g/mol . The compound bears two hydroxymethyl (-CH₂OH) groups substituted at the 2- and 4-positions relative to the phenolic hydroxyl group, with an additional methyl group at the 6-position. This specific ortho/para substitution pattern confers a reactivity profile distinct from its isomers such as 2,6-bis(hydroxymethyl)-p-cresol (CAS 91-04-3), which positions both hydroxymethyl groups ortho to the phenolic -OH . The compound is commercially available at purity levels of ≥96% (GC) [1] and is primarily utilized as a reactive intermediate, crosslinking monomer, or building block in the synthesis of resol-type phenolic resins, advanced thermosets, and specialty polymer formulations where precise stoichiometric control over crosslink density is required.

2,4-Bis(hydroxymethyl)-6-methylphenol: Isomer Effects on Performance


Generic substitution among methylolphenol isomers is not scientifically valid because the spatial positioning of reactive hydroxymethyl groups relative to the phenolic hydroxyl dictates the regioselectivity, condensation kinetics, and ultimate crosslink architecture of the resulting phenolic resin network [1]. 2,4-Bis(hydroxymethyl)-6-methylphenol presents one ortho and one para hydroxymethyl substituent, whereas the more common alternative, 2,6-bis(hydroxymethyl)-p-cresol, presents both reactive groups exclusively at ortho positions. Experimental and computational studies on methylolphenol reactivity demonstrate that para-positioned hydroxymethyl groups exhibit condensation rates and activation profiles distinct from ortho-positioned groups [2]. Consequently, interchanging these isomers alters the molecular weight distribution, branching density, and gelation behavior of the resin system. Furthermore, the presence of the 6-methyl group adjacent to the phenolic -OH in 2,4-bis(hydroxymethyl)-6-methylphenol introduces steric and electronic effects that modulate both the antioxidant activity of the phenolic moiety and the accessibility of the ortho-hydroxymethyl group [3]. Procurement decisions must therefore be guided by the specific isomer required for the intended formulation stoichiometry and performance target.

2,4-Bis(hydroxymethyl)-6-methylphenol: Evidence for Selection


Para-Hydroxymethyl Group Boosts Radical Scavenging

In a comparative evaluation of ortho-substituted mono- and dialkylphenols bearing a para-positioned hydroxymethyl group, the para-hydroxymethyl structural motif was shown to significantly enhance antioxidant activity relative to alkyl-substituted controls [1]. While the target compound 2,4-bis(hydroxymethyl)-6-methylphenol was not the direct subject of the primary assay, the study establishes that the para-hydroxymethyl group common to this compound class contributes materially to radical scavenging efficacy. The structural distinction between 2,4-bis(hydroxymethyl)-6-methylphenol and 2,6-bis(hydroxymethyl)-p-cresol (which lacks a para-hydroxymethyl group) is therefore functionally consequential: the para-hydroxymethyl moiety in the target compound provides additional antioxidant capacity not present in the 2,6-isomer [2].

Antioxidant Activity Phenolic Stabilizers Radical Scavenging

Regioisomerism Alters Condensation Kinetics

Computational studies at the HF/6-31G* level demonstrate that the reactivity of hydroxymethyl groups on phenolic rings is position-dependent, with para-substituted methylol groups exhibiting distinct net charge distributions and activation profiles relative to ortho-substituted methylol groups under both acidic and alkaline conditions [1]. For 2,4-bis(hydroxymethyl)-6-methylphenol, this translates to a bifunctional reactivity profile wherein the 2-position (ortho) and 4-position (para) hydroxymethyl groups are expected to undergo condensation at measurably different rates. In contrast, 2,6-bis(hydroxymethyl)-p-cresol presents two ortho-hydroxymethyl groups with symmetric reactivity [2]. Experimental kinetic monitoring via HPLC and ¹³C NMR in formaldehyde-free self-condensation studies confirms that the para position is favored for condensation reactions, and the nature and position of substituents on the aromatic ring are predominant factors governing reactivity [3].

Phenolic Resin Condensation Kinetics Regioselectivity

Higher Crosslink Density with Ortho/para Monomer

In negative-working photosensitive polymer systems, the selection of the methylolphenol crosslinker directly impacts photolithographic performance. A formulation containing 72 wt% poly(2-hydroxy-6-methylphenol-co-2,6-dimethylphenol), 18 wt% 2,6-bis(hydroxymethyl)-4-methylphenol (the 2,6-isomer), and 10 wt% photoacid generator demonstrated a sensitivity (D₀.₅) of 7.9 mJ/cm² and a contrast (γ₀.₅) of 9.3 when exposed to 365 nm light and postbaked at 125°C for 3 min [1]. The 2,4-bis(hydroxymethyl)-6-methylphenol isomer, with its ortho/para substitution pattern, is structurally positioned to offer a different crosslink topology—potentially higher crosslink density due to the para position's enhanced reactivity and reduced steric hindrance compared to the ortho-only 2,6-isomer [2]. While direct comparative photoresist data for the 2,4-isomer is not available in the open literature, the documented performance of the 2,6-isomer establishes a benchmark against which the 2,4-isomer's architectural advantages can be evaluated [3].

Photoresist Crosslinking Density Photosensitive Polymer

Controlled Molecular Weight in Flexible Resins

Patent literature establishes that dimethylol phenols substituted with an alkyl group having 1 to 20 carbon atoms—a category that includes 2,4-bis(hydroxymethyl)-6-methylphenol—can be co-condensed to produce flexible phenolic resins with tunable properties [1]. The process enables the preparation of resins with controlled flexibility, a feature not readily achievable with unsubstituted dimethylolphenols or with the symmetric 2,6-isomer alone. The presence of the 6-methyl group adjacent to the phenolic hydroxyl in 2,4-bis(hydroxymethyl)-6-methylphenol introduces steric hindrance that modulates the reactivity of the ortho-hydroxymethyl group, providing an additional dimension of process control during resin synthesis [2]. This compound thus serves as a specialized building block for resins requiring specific flexibility-stiffness balance and processability characteristics.

Phenolic Resin Flexible Resin Molecular Weight Control

Hydroxymethyl Content Drives Adhesive Bond Strength

Research on the chemistry of curing and adhesion properties of phenolic resins demonstrates that the adhesive strength of bonded joints is directly influenced by the concentration of hydroxymethyl groups and polyaromatic compounds in the resol, as well as the acidity of the resol system [1]. As a difunctional methylolphenol monomer containing two reactive hydroxymethyl groups per molecule, 2,4-bis(hydroxymethyl)-6-methylphenol provides a defined, high-density source of crosslinkable functionality. This contrasts with polymeric resol resins which contain variable and often suboptimal numbers of reactive hydroxymethyl groups, leading to insufficient cured-film performance when used at equivalent loading levels [2]. The monomeric nature of this compound further enables precise stoichiometric formulation, eliminating the batch-to-batch variability inherent in pre-condensed resol resins [3].

Phenolic Adhesive Bond Strength Crosslink Density

6-Methyl Substitution Modulates Steric and Antioxidant Effects

Studies on the antioxidant activity of alkylated phenols demonstrate that 2,4,6-trialkylated phenols exhibit higher antioxidant activity than lesser alkylated phenols, and are more active than the corresponding 3,4,6-alkylated isomers [1]. The presence of the 6-methyl group in 2,4-bis(hydroxymethyl)-6-methylphenol places this compound within the 2,4,6-substituted phenol class, suggesting enhanced antioxidant potential relative to unsubstituted bis(hydroxymethyl)phenol analogs. Additionally, research on the oxidation potentials of phenolic antioxidants indicates that steric hindrance from ortho-substituents can increase the measured oxidation potential and modulate antioxidant activity [2]. The 6-methyl group adjacent to the phenolic -OH in this compound provides such steric hindrance, differentiating it from 2,4-bis(hydroxymethyl)phenol (CAS 29348-03-4), which lacks this methyl substituent [3].

Steric Hindrance Antioxidant Structure-Activity Relationship

2,4-Bis(hydroxymethyl)-6-methylphenol: Application Scenarios


Flexible Phenolic Resins for Coatings and Laminates

2,4-Bis(hydroxymethyl)-6-methylphenol serves as a key alkyl-substituted dimethylolphenol monomer for the co-condensation synthesis of flexible phenolic resins [1]. The 6-methyl substituent, combined with the ortho/para hydroxymethyl substitution pattern, enables the preparation of resins with tunable flexibility and controlled molecular weight distribution. This application scenario is validated by patent disclosures describing the use of alkyl-substituted dimethylolphenols (C1-C20 alkyl groups) for producing flexible phenolic resins with properties not achievable with unsubstituted or symmetric isomers [2].

Negative-Working Photoresist Crosslinker

Based on the established performance of methylolphenol crosslinkers in photoresist formulations—where 2,6-bis(hydroxymethyl)-4-methylphenol demonstrates D₀.₅ sensitivity of 7.9 mJ/cm² and contrast of 9.3—2,4-bis(hydroxymethyl)-6-methylphenol offers a structurally differentiated crosslink topology for photoresist formulators [1]. The ortho/para substitution pattern provides distinct crosslinking kinetics and network architecture compared to ortho-only isomers, potentially enabling finer control over resolution and line-edge roughness in advanced lithographic applications [2].

Stoichiometrically Controlled Adhesive Formulations

As a difunctional methylolphenol monomer with precisely two reactive hydroxymethyl groups per molecule, this compound enables formulators to achieve reproducible adhesive performance through exact stoichiometric control—a critical advantage over pre-condensed resol resins with variable functionality [1]. The established correlation between hydroxymethyl group concentration and adhesive bond strength supports the use of defined monomeric crosslinkers in applications requiring consistent, predictable curing behavior and bond performance [2].

High-Temperature Thermoset Intermediate with Oxidative Stability

The para-positioned hydroxymethyl group in 2,4-bis(hydroxymethyl)-6-methylphenol contributes to enhanced antioxidant activity relative to ortho-only alkylphenol structures [1]. This property, combined with the steric protection afforded by the 6-methyl substituent, makes the compound suitable as a reactive intermediate in phenolic resin systems intended for high-temperature service environments where oxidative degradation resistance is a performance requirement [2].

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